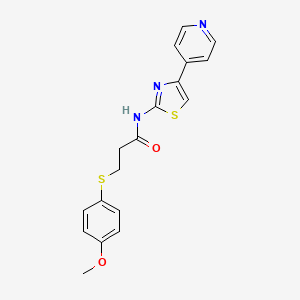
3-((4-methoxyphenyl)thio)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-((4-methoxyphenyl)thio)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C18H17N3O2S2 and its molecular weight is 371.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-((4-methoxyphenyl)thio)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticonvulsant , antitumor , and antibacterial properties. This article explores the biological activity of this compound through various studies, providing insights into its mechanisms, efficacy, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C16H16N2O1S
- Molecular Weight : 284.37 g/mol
The compound features a thiazole ring, a methoxyphenyl group, and a pyridine moiety, which are crucial for its biological activity.
Anticonvulsant Activity
Research indicates that compounds similar to this compound exhibit significant anticonvulsant properties. A study highlighted that thiazole derivatives with methoxy groups showed enhanced anticonvulsant effects in animal models, particularly in preventing seizures induced by pentylenetetrazol (PTZ) .
Case Study: Structure-Activity Relationship
A structure-activity relationship analysis revealed that the presence of the methoxy group on the phenyl ring significantly contributes to the anticonvulsant activity. Compounds with similar structures demonstrated varying degrees of efficacy, with some achieving up to 100% protection against seizures .
Antitumor Activity
Thiazole derivatives have also been evaluated for their anticancer properties. The compound's ability to inhibit cancer cell proliferation has been documented in several studies.
Efficacy Against Cancer Cell Lines
In vitro studies have shown that related thiazole compounds possess cytotoxic effects against various cancer cell lines, including:
- HT29 (Colon Cancer) : IC50 values indicated significant growth inhibition.
- A431 (Skin Cancer) : Similar potency was observed with IC50 values comparable to established chemotherapeutics like doxorubicin .
Antibacterial Activity
The antibacterial potential of thiazole derivatives has been explored as well. Compounds structurally related to this compound have shown activity against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC)
Studies report MIC values indicating effective antibacterial action:
- Gram-positive bacteria : MIC of 31.25 µg/mL was recorded for certain thiazole derivatives, suggesting a promising antibacterial profile .
Summary of Biological Activities
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)sulfanyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-23-14-2-4-15(5-3-14)24-11-8-17(22)21-18-20-16(12-25-18)13-6-9-19-10-7-13/h2-7,9-10,12H,8,11H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTFTJDWIHHYPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














